Chromophore (his-tyr-gly) Chromophore (his-tyr-gly)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14472833
InChI: InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1
SMILES:
Molecular Formula: C17H17N5O4
Molecular Weight: 355.3 g/mol

Chromophore (his-tyr-gly)

CAS No.:

Cat. No.: VC14472833

Molecular Formula: C17H17N5O4

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Chromophore (his-tyr-gly) -

Specification

Molecular Formula C17H17N5O4
Molecular Weight 355.3 g/mol
IUPAC Name 2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1
Standard InChI Key FIDPOCJZDAHCBZ-ZDUSSCGKSA-N
Isomeric SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O

Introduction

Synthesis and Structural Characteristics

Autocatalytic Formation Pathway

The His-Tyr-Gly chromophore forms via a three-step process:

  • Cyclization: The tripeptide backbone cyclizes to form a five-membered imidazolinone ring.

  • Dehydration: Loss of water generates a conjugated system between the imidazolinone and phenolic rings.

  • Oxidation: Molecular oxygen oxidizes the Tyr Cα–Cβ bond, extending π-conjugation and red-shifting absorption .

Crystallographic studies of related chromophores (e.g., PAmCherry1 and mKate) reveal that non-coplanar arrangements of the chromophore rings in the dark state transition to planar configurations upon activation, enhancing fluorescence .

Synthetic Analogues and Modifications

Synthetic efforts have produced His-Tyr-Gly chromophore analogues to explore structure-function relationships. Key findings include:

Chromophore TriadAbsorption Max (nm)Emission Max (nm)Quantum Yield
His-Tyr-Gly5726200.012
Trp-Tyr-Gly5956350.017
Asn-Tyr-Gly5806420.009

Data compiled from .

The Trp-Tyr-Gly analogue exhibits the most red-shifted absorption (595 nm), while Asn-Tyr-Gly surprisingly achieves the longest emission wavelength (642 nm) in dimethylformamide (DMF) . These results highlight the tunability of chromophore properties through residue substitution.

Photoconversion Mechanism

Light-Induced Structural Rearrangement

UV irradiation (350–420 nm) triggers decarboxylation of a conserved glutamate residue (Glu-215 in PAmCherry1), generating a carbanion intermediate that oxidizes the Tyr Cα–Cβ bond . This reaction extends π-conjugation, resulting in a bathochromic shift of ~70 nm. The process is radical-mediated, akin to the Koble reaction, and requires precise spatial alignment of catalytic residues .

Role of Chromophore Environment

The protein matrix stabilizes both pre- and post-conversion states through hydrogen bonding and van der Waals interactions. For example, in Kaede:

  • Ser-158 forms hydrogen bonds with the chromophore’s phenolic hydroxyl in the green state.

  • Post-conversion, Ser-143 and Glu-145 reorganize to stabilize the red-emitting cis isomer .

Spectroscopic Properties and Environmental Sensitivity

pH-Dependent Fluorescence

The His-Tyr-Gly chromophore’s fluorescence is highly pH-sensitive. In mKate, a homologous protein with a Met-Tyr-Gly chromophore, acidic conditions (pH 2.0) favor the non-fluorescent trans isomer, while neutral pH (7.0) stabilizes the fluorescent cis isomer . Similar behavior is anticipated for His-Tyr-Gly systems, though experimental validation is pending.

Solvent Effects

Chromophore emission maxima vary significantly with solvent polarity:

SolventEmission Max (nm)
DMSO620
DMF642

Adapted from .

Dimethyl sulfoxide (DMSO) induces a hypsochromic shift compared to DMF, likely due to differences in solvation energy and hydrogen-bonding capacity .

Applications in Biological Imaging

Super-Resolution Microscopy

The His-Tyr-Gly chromophore’s photoconvertibility enables photoactivation localization microscopy (PALM), achieving resolutions below 20 nm. Kaede-tagged proteins have been used to visualize dendritic spine dynamics in neurons .

Multicolor Imaging

Co-expression of Kaede with green fluorescent proteins (e.g., GFP) allows simultaneous tracking of multiple cellular compartments. The 100 nm separation between their emission peaks minimizes spectral overlap .

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